Cas no 2138084-71-4 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)

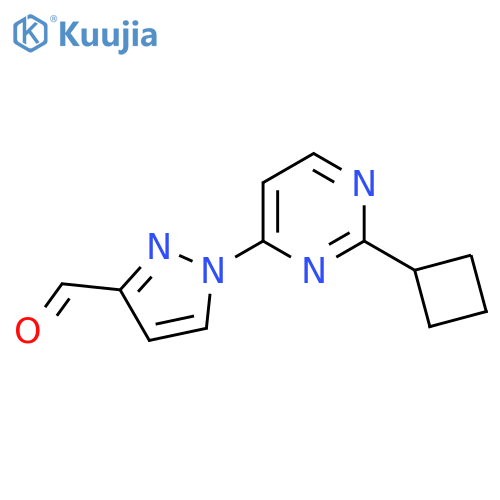

2138084-71-4 structure

商品名:1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2138084-71-4

- EN300-1154211

- 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde

-

- インチ: 1S/C12H12N4O/c17-8-10-5-7-16(15-10)11-4-6-13-12(14-11)9-2-1-3-9/h4-9H,1-3H2

- InChIKey: QTZQFTQKCRSNGH-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CN(C2=CC=NC(C3CCC3)=N2)N=1

計算された属性

- せいみつぶんしりょう: 228.10111102g/mol

- どういたいしつりょう: 228.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 60.7Ų

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154211-0.05g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 0.05g |

$983.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-0.5g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 0.5g |

$1124.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-5.0g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 5g |

$3396.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-2.5g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 2.5g |

$2295.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-10.0g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 10g |

$5037.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-0.1g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 0.1g |

$1031.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-1.0g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 1g |

$1172.0 | 2023-06-09 | ||

| Enamine | EN300-1154211-0.25g |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |

2138084-71-4 | 0.25g |

$1078.0 | 2023-06-09 |

1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2138084-71-4 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量